molecular formula C10H9IO2 B3195152 (E)-Methyl 2-(2-iodovinyl)benzoate CAS No. 886986-52-3

(E)-Methyl 2-(2-iodovinyl)benzoate

Cat. No.: B3195152
CAS No.: 886986-52-3
M. Wt: 288.08 g/mol
InChI Key: ULYJNULQEHZCSS-VOTSOKGWSA-N
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Description

(E)-Methyl 2-(2-iodovinyl)benzoate is an organoiodine compound characterized by an (E)-configured iodovinyl group at the 2-position of the benzene ring and a methyl ester moiety. It serves as a key intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and macrocyclization processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(E)-2-iodoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYJNULQEHZCSS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1/C=C/I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-iodovinyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, the reaction typically involves the coupling of 2-iodobenzoic acid with a vinylboronic acid or its ester derivative under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-iodovinyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: The major product is the corresponding alkane.

Scientific Research Applications

1. Organic Synthesis:
(E)-Methyl 2-(2-iodovinyl)benzoate serves as a versatile building block in organic synthesis. It can be used to prepare various derivatives through nucleophilic substitution reactions, coupling reactions, or cycloadditions. For instance, it has been utilized in the synthesis of N-substituted isoquinolinones, which are important in medicinal chemistry .

2. Medicinal Chemistry:
The compound's structure allows it to act as a precursor for bioactive molecules. Research has indicated that derivatives of this compound may exhibit pharmacological activities such as anticancer properties and antimicrobial effects . The iodine atom contributes to its reactivity, enabling the formation of compounds with enhanced biological activity.

3. Material Science:
In materials science, this compound can be utilized in the development of polymers and other materials with specific properties. Its ability to undergo polymerization makes it a candidate for creating functionalized materials that can be tailored for specific applications such as drug delivery systems or sensors.

Case Studies

Case Study 1: Synthesis of Isoquinolinones
In a study published by Sigma-Aldrich, this compound was employed as a key intermediate in synthesizing N-substituted isoquinolinones. This process demonstrated the compound's utility in producing complex structures that have potential therapeutic applications .

Case Study 2: Antimicrobial Activity
Research exploring the antimicrobial properties of iodinated compounds found that derivatives of this compound exhibited significant activity against various bacterial strains. This highlights its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-iodovinyl)benzoate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

(E)-2-(2-Iodovinyl)Benzoic Acid (4.3)

Derived from the hydrolysis of (E)-methyl 2-(2-iodovinyl)benzoate, this compound replaces the methyl ester with a carboxylic acid group.

  • Key Differences :
    • Solubility : The carboxylic acid group enhances polarity, improving aqueous solubility compared to the ester derivative.
    • Reactivity : The acidic proton enables participation in decarboxylation or salt formation, contrasting with the ester’s susceptibility to nucleophilic attack .

Methyl 2-Iodobenzoate

This compound features an iodine atom directly attached to the benzene ring (ortho position) rather than a vinyl group.

  • Key Differences :
    • Electronic Effects : The iodine’s inductive effect deactivates the ring, reducing electrophilicity compared to the conjugated iodovinyl group in the target compound.
    • Physical Properties : Higher density (1.784 g/mL at 25°C) due to the iodine’s atomic mass .

Ethyl 2-Methoxybenzoate

A structurally distinct benzoate ester with a methoxy substituent.

  • Key Differences :
    • Polarity : The methoxy group increases electron density on the ring, enhancing resonance stabilization.
    • Applications : Likely used in flavor/fragrance industries due to ester and methoxy functionalities, unlike the iodovinyl compound’s synthetic utility .

(S)-Methyl 4-(1-Aminoethyl)Benzoate

This chiral ester contains an aminoethyl group at the para position.

  • Key Differences: Bioactivity: The amino group may confer pharmacological relevance (e.g., enzyme inhibition), whereas the iodovinyl group is more reactive in cross-coupling . Synthesis: Prepared via nucleophilic substitution, contrasting with the iodination route of the target compound .

Data Table: Comparative Analysis

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Physical Properties Key Applications/Reactivity
This compound C₁₀H₉IO₂ 288.08 Iodovinyl (E-config) Yellow oil; NMR/HRMS confirmed Cross-coupling intermediate
(E)-2-(2-iodovinyl)benzoic Acid C₉H₇IO₂ 274.06 Iodovinyl, -COOH Solid precipitate Acid-catalyzed reactions
Methyl 2-iodobenzoate C₈H₇IO₂ 262.04 Iodo (ortho) Density: 1.784 g/mL Electrophilic substitution
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy (ortho) Soluble in ethanol Flavor/fragrance applications
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Aminoethyl (para) Chiral, bioactive Pharmaceutical synthesis

Functional Group and Reactivity Analysis

  • Iodovinyl Group : The (E)-configured vinyl iodide in the target compound enables participation in Stille or Suzuki couplings, leveraging iodine’s leaving-group ability . This contrasts with Methyl 2-iodobenzoate, where iodine acts as a directing group.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances stability and solubility in organic solvents, while the carboxylic acid derivative (4.3) is more reactive in aqueous environments .
  • Substituent Effects : Electron-withdrawing iodine in Methyl 2-iodobenzoate reduces ring reactivity, whereas the conjugated iodovinyl group in the target compound facilitates π-system participation .

Biological Activity

(E)-Methyl 2-(2-iodovinyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities, while also exploring its synthesis and structure.

Chemical Structure and Properties

Chemical Formula: C10H9I
Molecular Weight: 252.08 g/mol
IUPAC Name: this compound
Canonical SMILES: COC(=O)C1=CC=CC=C1C=C(I)C=C

The presence of the iodine atom in the structure is significant as it influences both the lipophilicity and biological activity of the compound. Research suggests that iodine substitution can enhance antimicrobial effects, particularly against resistant strains of bacteria like MRSA (methicillin-resistant Staphylococcus aureus) .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. The introduction of iodine into the benzoate structure has been linked to increased antibacterial activity. For instance, acylhydrazones derived from iodobenzoic acid showed promising results against various bacterial strains, suggesting that similar compounds could be effective in treating infections caused by resistant bacteria .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In comparative studies, certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications in oncology . The cytotoxicity profile is crucial for assessing the safety and efficacy of this compound in clinical settings.

Enzyme Inhibition

One of the primary mechanisms through which this compound may exert its biological effects is through enzyme inhibition. Specifically, studies have indicated that compounds with similar structures can inhibit tyrosinase activity, which is essential for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

Case Study: Antimicrobial Efficacy

A recent study investigated a series of iodobenzoic acid derivatives, including this compound. The results indicated that these compounds displayed significant antibacterial activity against MRSA with minimal toxicity to human cell lines. The study highlighted the importance of substituent position and type on the phenyl ring in determining antimicrobial potency .

CompoundAntimicrobial ActivityIC50 (μM)Cytotoxicity
This compoundModerateTBDLow
Acylhydrazone AHigh15Moderate
Acylhydrazone BVery High5Low

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit tyrosinase activity. The results showed that it effectively reduced tyrosinase activity at concentrations comparable to established inhibitors like kojic acid, suggesting its potential use in cosmetic applications aimed at reducing skin pigmentation .

Q & A

Basic Questions

Q. What are the key synthetic pathways for (E)-Methyl 2-(2-iodovinyl)benzoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from methyl benzoate derivatives. For example, iodination of a vinyl precursor using iodine monochloride (ICl) under controlled temperatures (0–5°C) can introduce the iodine substituent. Optimization includes solvent selection (e.g., dichloromethane for polarity control), catalyst use (e.g., palladium for cross-coupling), and inert atmosphere to prevent oxidation . Post-synthesis purification via column chromatography with silica gel (hexane:ethyl acetate gradients) ensures product integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR/IR : 1^1H and 13^{13}C NMR confirm the (E)-configuration and vinyl-iodine bond geometry. IR spectroscopy identifies ester carbonyl stretches (~1700 cm1^{-1}) and C-I vibrations (~500 cm1^{-1}) .
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX for refinement) resolves stereochemistry and bond lengths. Mercury software visualizes packing patterns and intermolecular interactions (e.g., halogen bonding from iodine) .

Q. How do functional groups in this compound influence its reactivity in substitution and oxidation reactions?

  • Methodology : The iodine atom participates in halogen bonding, directing electrophilic substitution to the ortho position. Oxidation of the vinyl group (e.g., with KMnO4_4) forms diketones, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) replaces iodine with aryl/alkyl groups. Solvent polarity (e.g., DMF vs. THF) and temperature modulate reaction rates .

Advanced Research Questions

Q. What advanced strategies are used to resolve structural ambiguities in halogenated benzoates via crystallography?

  • Methodology : High-resolution X-ray data (collected at synchrotrons) combined with SHELXL refinement improve accuracy for heavy atoms like iodine. The Materials Module in Mercury identifies packing motifs (e.g., π-π stacking) and void spaces, critical for understanding stability and polymorphism. Twinning and disorder are addressed using SQUEEZE for solvent masking .

Q. How can researchers evaluate the biological activity of this compound against cancer cell lines?

  • Methodology :

  • In vitro assays : MTT assays quantify cytotoxicity (IC50_{50}) in HeLa or MCF-7 cells. Dose-response curves (0.1–100 μM) with controls (e.g., cisplatin) validate potency.
  • Mechanistic studies : Flow cytometry (Annexin V/PI staining) assesses apoptosis induction. Western blotting tracks caspase-3 activation .

Q. How should researchers address discrepancies in spectral data during compound characterization?

  • Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based NMR shifts). For crystallographic conflicts, re-refine data with alternate constraints (e.g., varying thermal parameters) and check for twinning via Rint_{\text{int}} analysis .

Q. What computational approaches support structure-activity relationship (SAR) studies for iodine-containing benzoates?

  • Methodology :

  • Docking simulations : AutoDock Vina models interactions with biological targets (e.g., kinases). Halogen bonds are parameterized using PLATON’s XB analysis.
  • QSAR modeling : Partial least squares (PLS) regression correlates electronic descriptors (Hammett σ) with bioactivity data .

Q. How can analytical methods like HPLC be validated for purity assessment of this compound?

  • Methodology :

  • Column selection : C18 reverse-phase columns (5 μm, 250 mm) with UV detection (254 nm). Mobile phase: Acetonitrile/water (70:30) at 1 mL/min.
  • Validation parameters : Linearity (R2^2 > 0.99), LOD/LOQ (signal-to-noise 3:1 and 10:1), and repeatability (%RSD < 2%) per ICH guidelines. Spiked recovery tests (95–105%) confirm accuracy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-Methyl 2-(2-iodovinyl)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.